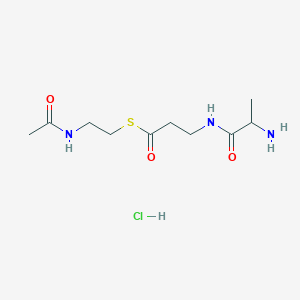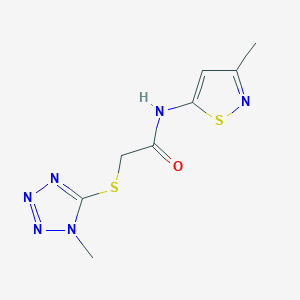
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting with the formation of key intermediate structures, followed by their further modification through various chemical reactions. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides involves reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, showcasing a method that could potentially be adapted for the synthesis of the target compound (Evren et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of heterocyclic rings, such as tetrazole and isothiazole, which significantly influence their chemical behavior and biological activity. Structural elucidation is typically performed using NMR, MS, and IR spectroscopy, providing detailed insights into the arrangement of atoms and the configuration of the molecule (Huicheng Wang et al., 2010).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are central to their synthesis and modification. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating groups within the molecule, affecting its interaction with other chemical entities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the molecular structure and significantly affect the compound's application and handling.
Chemical Properties Analysis
The chemical properties, including acidity (pKa), reactivity towards different reagents, and stability, are essential for predicting the behavior of these compounds in chemical reactions and biological systems. For example, the determination of pKa values provides insights into the compound's protonation state under physiological conditions, which is critical for its biological activity (Duran & Canbaz, 2013).
科学的研究の応用
Anticancer Activity
A study demonstrated the synthesis of novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including compounds structurally similar to 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide, and evaluated their anticancer activity. These compounds showed promising anticancer properties, with specific derivatives exhibiting high selectivity and potent cytotoxic effects against human lung adenocarcinoma cells, highlighting their potential in cancer treatment (A. Evren et al., 2019).
Antimicrobial Effects
Another research focus is on the antimicrobial effects of thiazole derivatives. The antimicrobial activities of synthesized compounds, including structures analogous to 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide, were examined against a variety of pathogens. These studies have shown considerable antimicrobial effects against foodborne bacteria, yeasts, and filamentous fungi, suggesting their potential in addressing microbial resistance (M. Y. Cankiliç & L. Yurttaş, 2017).
Heterocyclic Syntheses
Research on thioureido-acetamides highlighted their utility as precursors for various heterocyclic syntheses, including thiazoles, through one-pot cascade reactions. This approach offers efficient pathways for synthesizing diverse heterocycles, demonstrating the versatility of compounds like 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide in generating new chemical entities (J. Schmeyers & G. Kaupp, 2002).
特性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS2/c1-5-3-7(17-11-5)9-6(15)4-16-8-10-12-13-14(8)2/h3H,4H2,1-2H3,(H,9,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHBKSQGZMENEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-methylisothiazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

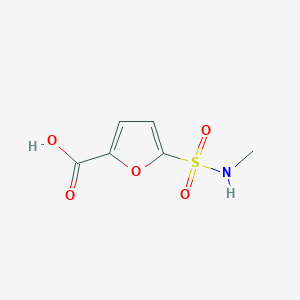
![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
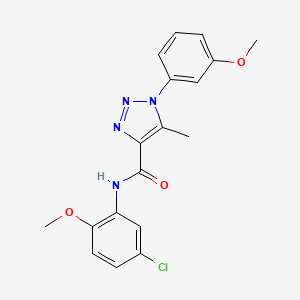
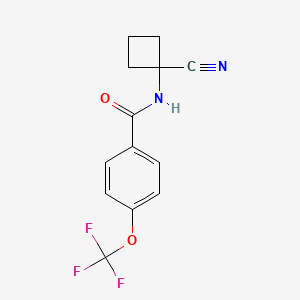
![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)
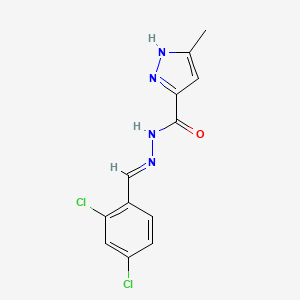
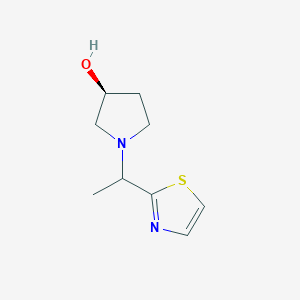
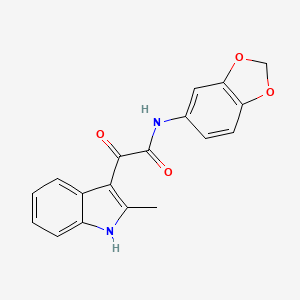
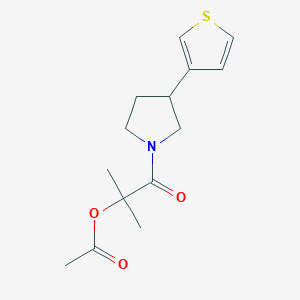
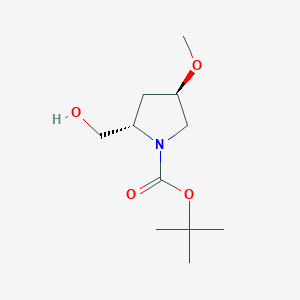
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)
